![molecular formula C18H24N7O15P3 B055145 [[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate CAS No. 116271-22-8](/img/structure/B55145.png)
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caged guanosine 5’-O-(β,γ-imidotriphosphate) (GMP-pnp) is a photolabile derivative of guanosine triphosphate (GTP). It is a non-hydrolyzable analog of GTP, where the oxygen atom between the beta and gamma phosphates is replaced by a nitrogen atom. This modification makes GMP-pnp resistant to hydrolysis, allowing it to be used in various biochemical and physiological studies. The “caged” aspect refers to the compound being rendered inactive by a photolabile protecting group, which can be removed by light exposure, thereby activating the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of caged GMP-pnp involves the introduction of a photolabile protecting group to GMP-pnp. One common method involves the use of 1-(2-nitrophenyl)ethyl (NPE) as the photolabile group. The synthesis typically starts with the preparation of GMP-pnp, followed by the attachment of the NPE group. The reaction conditions often involve the use of organic solvents and specific catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of caged GMP-pnp follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce caged GMP-pnp suitable for research and industrial applications.
化学反応の分析
Types of Reactions
Caged GMP-pnp primarily undergoes photolysis, where the photolabile protecting group is removed upon exposure to light, yielding the active GMP-pnp. This reaction is highly specific and can be controlled by adjusting the wavelength and intensity of the light source.
Common Reagents and Conditions
The photolysis of caged GMP-pnp typically requires a light source emitting at a specific wavelength, usually in the ultraviolet range. Common reagents used in the synthesis of caged GMP-pnp include organic solvents, catalysts, and the photolabile protecting group precursor.
Major Products Formed
The major product formed from the photolysis of caged GMP-pnp is the active GMP-pnp, which can then participate in various biochemical reactions, such as binding to GTP-binding proteins and influencing cellular signaling pathways.
科学的研究の応用
Caged GMP-pnp has a wide range of applications in scientific research:
Chemistry: It is used to study the kinetics and mechanisms of GTP-dependent reactions by providing a controlled release of GMP-pnp upon light activation.
Biology: In cellular and molecular biology, caged GMP-pnp is used to investigate the role of GTP-binding proteins in signal transduction, cell division, and other cellular processes.
Medicine: It is employed in the study of diseases related to GTP-binding proteins, such as cancer and neurodegenerative disorders, by allowing precise control over the activation of these proteins.
Industry: Caged GMP-pnp is used in the development of biosensors and diagnostic tools that rely on GTP-dependent reactions.
作用機序
The mechanism of action of caged GMP-pnp involves the photolysis of the photolabile protecting group, resulting in the release of active GMP-pnp. The active GMP-pnp can then bind to GTP-binding proteins, influencing their activity and downstream signaling pathways. This controlled activation allows researchers to study the temporal dynamics of GTP-dependent processes with high precision.
類似化合物との比較
Caged GMP-pnp is unique due to its non-hydrolyzable nature and photolabile protection. Similar compounds include:
Caged GTP: Another photolabile GTP analog used in similar applications but differs in the specific photolabile group used.
Guanosine 5’-O-(γ-thiotriphosphate) (GTP-γ-S): A non-hydrolyzable GTP analog that is not photolabile but is used to study GTP-binding proteins.
Guanosine 5’-O-(β,γ-methylenetriphosphate) (GMP-CH2P): Another non-hydrolyzable analog with a methylene group replacing the oxygen atom.
Caged GMP-pnp stands out due to its ability to be activated by light, providing temporal control over its activity, which is not possible with other non-hydrolyzable GTP analogs.
特性
CAS番号 |
116271-22-8 |
|---|---|
分子式 |
C18H24N7O15P3 |
分子量 |
671.3 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinimyl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H24N7O15P3/c1-8(9-4-2-3-5-10(9)25(29)30)38-42(32,33)40-43(34,35)39-41(20,31)36-6-11-13(26)14(27)17(37-11)24-7-21-12-15(24)22-18(19)23-16(12)28/h2-5,7-8,11,13-14,17,26-27H,6H2,1H3,(H2,20,31)(H,32,33)(H,34,35)(H3,19,22,23,28)/t8?,11-,13-,14-,17-,41?/m1/s1 |
InChIキー |
XSZNISBTJNZPLS-WSSMKXPZSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O |
異性体SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
正規SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=N)(O)OCC2C(C(C(O2)N3C=NC4=C3NC(=NC4=O)N)O)O |
同義語 |
1-(2-nitro)phenylethyl-P(3)-guanylyl imidodiphosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





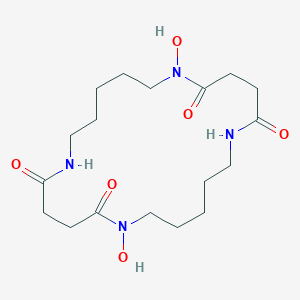
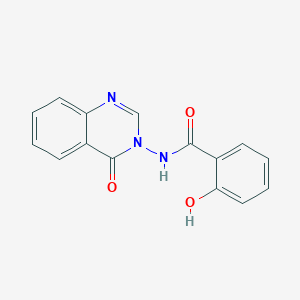

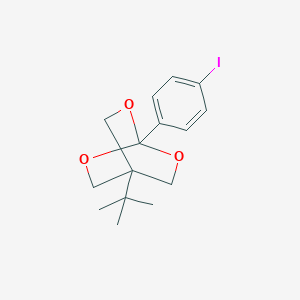


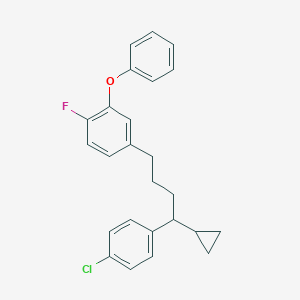
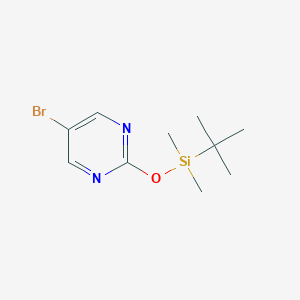
![2-(5-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B55085.png)


